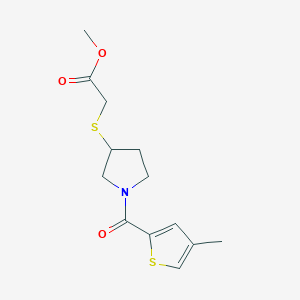![molecular formula C16H27NO7S B3016199 3-[Methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate CAS No. 1314713-40-0](/img/structure/B3016199.png)
3-[Methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate, also known as DMAPS, is a hygroscopic zwitterionic monomer used for the synthesis of polysulfobetaine . It is a type of betaine compound that carries a sulfonic acid anion and a quaternary ammonium cation, making it highly water-soluble .
Synthesis Analysis
The synthesis of DMAPS generally involves chemical synthesis. It starts with the reaction of 1-propanesulfonyl chloride with N,N-dimethylethylenediamine to produce N,N-dimethyl-[2-(propanesulfonyloxy)ethyl]amine. This product then reacts with methyl methacrylate to produce 2-(2-methylprop-2-enoyloxy)ethyl-(N,N-dimethyl-methacrylamide). The final product, 3-[Methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate, is obtained by reacting the previous product with 1-bromopropane .Molecular Structure Analysis
The molecular formula of DMAPS is C11H21NO5S, and its molecular weight is 279.35 . It contains a methacrylate group, which is a common functional group in polymer chemistry .Chemical Reactions Analysis
DMAPS is a zwitterionic monomer that can undergo polymerization reactions . It has been used in the synthesis of polysulfobetaine . It can also be incorporated into hydrogels .Physical And Chemical Properties Analysis
DMAPS is a white powder with a melting point of 150-155 °C (lit.) and a flash point of >110°C . It is highly soluble in water, with a solubility of 500g/l . Its density is 1.293-1.303g/cm3 at 22℃ .Scientific Research Applications
- Potential Use : Iontronic sensors for environmental monitoring, wearable devices, and health applications .
- Application : Creating ion-sensitive membranes and microelectrodes for biosensors and environmental monitoring .
Iontronic Sensors
Polymer Hydrogels
Microelectrodes and Ion-Sensitive Membranes
Soft Robotics and Actuators
Biocompatible Coatings
Smart Textiles and Wearables
These applications highlight the versatility and potential impact of SCHEMBL21523373 in various scientific and technological domains. Researchers continue to explore its properties, leading to exciting advancements in materials science and sensor technology. If you need further details or have additional queries, feel free to ask! 😊🔬🌟 .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO7S/c1-13(2)15(18)23-10-8-17(5,7-6-12-25(20,21)22)9-11-24-16(19)14(3)4/h1,3,6-12H2,2,4-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRYGBGGBLFQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(CCCS(=O)(=O)[O-])CCOC(=O)C(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Bis[2-(methacryloyloxy)ethyl](methyl)ammonio]propane-1-sulfonate | |
CAS RN |
1314713-40-0 |
Source


|
| Record name | 3-[Bis[2-(methacryloyloxy)ethyl](methyl)ammonio]propane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)


![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B3016131.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)
![2-(4-Butoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B3016135.png)


![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)